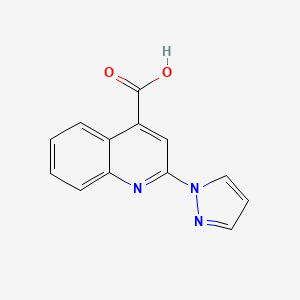
2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
“2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles has increased dramatically in the recent decade due to its versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is represented by the SMILES stringCCn1cc (cn1)-c2cc (C (O)=O)c3ccccc3n2 . The InChI code for this compound is 1S/C15H13N3O2/c1-2-18-9-10 (8-16-18)14-7-12 (15 (19)20)11-5-3-4-6-13 (11)17-14/h3-9H,2H2,1H3, (H,19,20) . Physical And Chemical Properties Analysis
The molecular weight of “2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is 267.28 . It is provided in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Chemicals
- Field : Organic Chemistry
- Application : Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used as scaffolds in the synthesis of bioactive chemicals .
- Methods : Synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .
Antileishmanial Activity
- Field : Medicinal Chemistry
- Application : Certain compounds, such as compound 13, have shown potent in vitro antipromastigote activity .
- Methods : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 .
- Results : The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Anticancer Activity
- Field : Medicinal Chemistry
- Application : Synthesized derivatives exhibited in vitro cytotoxic efficiency .
- Methods : The derivatives were synthesized and their cytotoxic efficiency was tested .
- Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
Pharmacological Evolution
- Field : Pharmacology
- Application : Quinolinyl-pyrazoles have been studied for their pharmacological importance . They are designed and synthesized by chemists through new strategies and the synthesized molecules were screened for their efficacy against the typical drugs in the market .
- Methods : Different methods are adopted for synthesis in addition to the conventional approaches .
- Results : This study provides a detailed review of the bioactive quinolinyl-pyrazole heterocycle when compared with standard drug-associated/having efficient molecule .
Synthesis of Differentially-Functionalized 1,2,4-Triazoles
- Field : Organic Chemistry
- Application : The established route can be used for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- Methods : The methodology involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
- Results : Several triazoles were prepared under the described conditions .
Therapeutic Potential of Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .
- Methods : Various kinds of synthetic routes for imidazole and their derived products have been summarized .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimalarial Evaluation
- Field : Medicinal Chemistry
- Application : Certain compounds have shown potent in vitro antipromastigote activity .
- Methods : A molecular simulation study was performed .
- Results : The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Synthesis of Quinolinyl-Pyrazoles
- Field : Organic Chemistry
- Application : Quinolinyl-pyrazoles have been studied for their pharmacological importance . They are designed and synthesized by chemists through new strategies .
- Methods : Different methods are adopted for synthesis in addition to the conventional approaches .
- Results : This study provides a detailed review of the bioactive quinolinyl-pyrazole heterocycle when compared with standard drug-associated/having efficient molecule .
Synthesis of Differentially-Functionalized 1,2,4-Triazoles
- Field : Organic Chemistry
- Application : The established route can be used for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- Methods : The methodology involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
- Results : Several triazoles were prepared under the described conditions .
Safety And Hazards
Zukünftige Richtungen
The study on N-heterocycles like “2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” has dramatically increased due to its versatility in many significant fields . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Eigenschaften
IUPAC Name |
2-pyrazol-1-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-8-12(16-7-3-6-14-16)15-11-5-2-1-4-9(10)11/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVCCXZRAYMRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N3C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



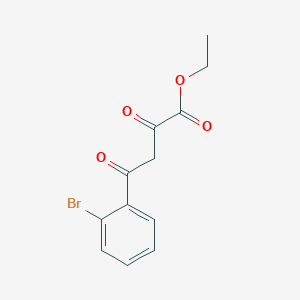
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)
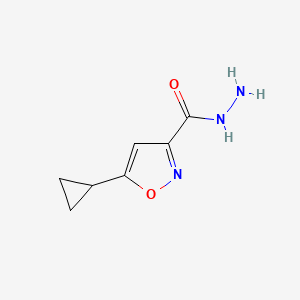

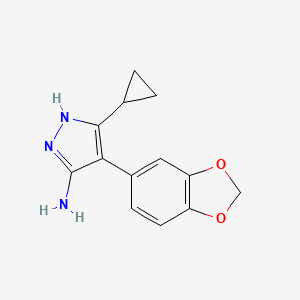
![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)
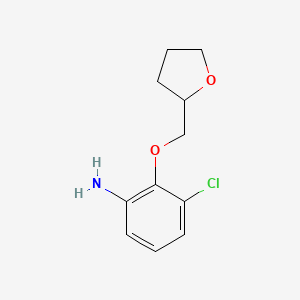
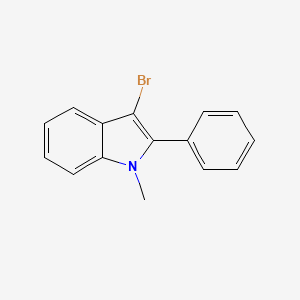

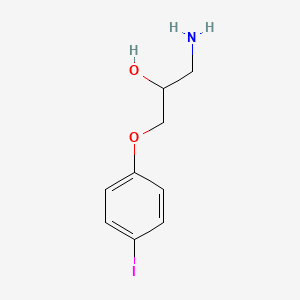
![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)
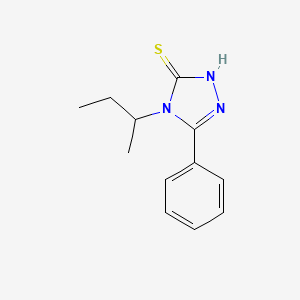

![1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine](/img/structure/B1438226.png)